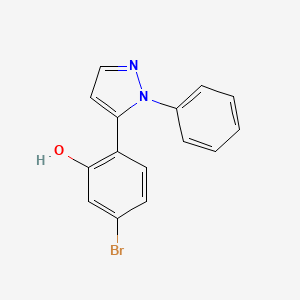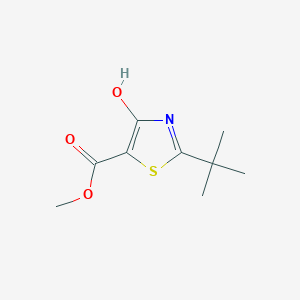
2,6-Bis(diphenylphosphino)pyridine hydrobromide
Descripción general
Descripción
2,6-Bis(diphenylphosphino)pyridine hydrobromide is a chemical compound with the CAS Number: 2089255-42-3 . It plays an important role in scientific research, especially in the field of coordination chemistry. It features a phosphine functional group on each of the two pyridine rings, making it a versatile ligand for many metal complexes.
Molecular Structure Analysis
The molecular structure of 2,6-Bis(diphenylphosphino)pyridine hydrobromide is represented by the InChI Code: 1S/C29H23NP2.BrH/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H . The molecular weight is 528.37 .Physical And Chemical Properties Analysis
The compound is stored at ambient temperature . The physical form of the compound is not mentioned in the search results.Aplicaciones Científicas De Investigación
Catalysis
This compound serves as a ligand in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is used to form carbon-carbon bonds in organic synthesis .
Photoluminescence
2,6-Bis(diphenylphosphino)pyridine-supported cis- and trans-Pt2Ag2 alkynyl complexes exhibit photoluminescent properties, which could be explored for applications in optoelectronics and sensing .
Organic Synthesis
It is also used as a ligand for various metal-catalyzed reactions including carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation. Additionally, it can be a reagent for the Mitsunobu reaction which is a method used to invert the stereochemistry of alcohols or to replace hydroxyl groups with other nucleophiles .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in metal-catalyzed reactions . It forms complexes with metals and is used to catalyze reactions such as hydrogenation, olefin synthesis, and C-C bond formation .
Pharmacokinetics
37) and storage conditions (ambient temperature under inert gas) suggest that it may have specific pharmacokinetic properties .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions. By binding to the palladium center, it influences the electronic properties of the center and activates organic molecules. This leads to the catalysis of various reactions, including hydrogenation, olefin synthesis, and C-C bond formation .
Propiedades
IUPAC Name |
(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NP2.BrH/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHSCCNWHSTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrNP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(diphenylphosphino)pyridine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)





![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)

![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)


